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Compound of Interest

Compound Name: Fmoc-Ser-OMe

Cat. No.: B557266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for N-(9-Fluorenylmethoxycarbonyl)-L-serine methyl

ester (Fmoc-Ser-OMe). The interpretation of this data is crucial for the structural confirmation

and purity assessment of this important building block in peptide synthesis and drug

development.

Data Presentation
The following tables summarize the anticipated quantitative data for Fmoc-Ser-OMe based on

typical values for Fmoc-protected amino acids and serine derivatives.

Table 1: Predicted ¹H NMR Data for Fmoc-Ser-OMe (in
CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.77 d 2H Fmoc H4, H5

~7.60 d 2H Fmoc H1, H8

~7.40 t 2H Fmoc H2, H7

~7.31 t 2H Fmoc H3, H6

~5.80 d 1H NH

~4.50 m 1H α-CH

~4.40 d 2H Fmoc CH₂

~4.22 t 1H Fmoc CH

~3.95 m 2H β-CH₂

~3.75 s 3H OCH₃

~2.50 br s 1H OH

Table 2: Predicted ¹³C NMR Data for Fmoc-Ser-OMe (in
CDCl₃)
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Chemical Shift (δ) ppm Assignment

~171.0 C=O (ester)

~156.0 C=O (carbamate)

~143.8 Fmoc C4a, C4b

~141.3 Fmoc C8a, C9a

~127.7 Fmoc C2, C7

~127.0 Fmoc C3, C6

~125.1 Fmoc C1, C8

~120.0 Fmoc C4, C5

~67.0 Fmoc CH₂

~63.0 β-CH₂

~56.0 α-CH

~52.5 OCH₃

~47.2 Fmoc CH

Table 3: Predicted Mass Spectrometry Data for Fmoc-
Ser-OMe

m/z Ion

342.1 [M+H]⁺

364.1 [M+Na]⁺

222.1 [Fmoc-CH₂]⁺

179.1 [Fluorenyl-CH₂]⁺ or [Fmoc-NH-CH]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of Fmoc-Ser-OMe.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-Ser-OMe in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal

standard (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for obtaining

well-resolved spectra.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number

of protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts,

multiplicities, and correlation with known values for similar structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of Fmoc-Ser-OMe.

Methodology:
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Sample Preparation: Prepare a dilute solution of Fmoc-Ser-OMe (approximately 10-100 µM)

in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with the addition

of a small amount of formic acid (0.1%) to promote protonation.

Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass

spectrometer equipped with an ESI source is suitable.

MS Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-

40 V, and a desolvation gas temperature of 250-350 °C.

MS/MS Fragmentation (Optional but Recommended):

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g.,

argon) at varying collision energies to generate a fragment ion spectrum.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain structural information.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

structural relationships within Fmoc-Ser-OMe.
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Caption: Workflow for Spectroscopic Analysis of Fmoc-Ser-OMe.

[Fmoc-Ser-OMe+H]⁺
m/z = 342.1

[Fmoc-CH₂]⁺
m/z = 222.1

Loss of Ser-OMe

[Ser-OMe+H]⁺

Loss of Fmoc

[Fluorenyl-CH₂]⁺
m/z = 179.1

Loss of -C=O

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b557266?utm_src=pdf-body-img
https://www.benchchem.com/product/b557266?utm_src=pdf-body
https://www.benchchem.com/product/b557266?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [In-depth Spectroscopic Analysis of Fmoc-Ser-OMe: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557266#interpreting-nmr-and-mass-spectrometry-
data-for-fmoc-ser-ome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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